molecular formula C15H25N3O3 B8514985 tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate

tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate

Cat. No.: B8514985
M. Wt: 295.38 g/mol
InChI Key: JGWVZXQGRVTOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy-methyl-imidazole group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of tosylated derivatives.

Scientific Research Applications

tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins or enzymes. The imidazole ring may play a crucial role in binding to active sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is unique due to the presence of the hydroxy-methyl-imidazole group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)18-7-5-11(6-8-18)13(19)12-9-16-10-17(12)4/h9-11,13,19H,5-8H2,1-4H3

InChI Key

JGWVZXQGRVTOGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CN=CN2C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-1-methyl-1H-imidazole (25.0 g, 155 mmol; dried over 3 Å MS, then filtered) in DCM (310 mL) was stirred on an ice bath while iPrMgCl (72 mL, 2.01 M solution in THF, 145 mmol) was added rapidly dropwise under argon via pressure-equalizing addition funnel. Residual iPrMgCl was rinsed down with 50 mL THF, and the ice bath was removed and the reaction stirred for 25 min. A solution of tert-butyl 4-formylpiperidine-1-carboxylate (27.6 g, 130 mmol) (PharmaCore) in THF (65 mL) was added dropwise over ˜5 min via pressure-equalizing addition funnel at room temperature. After stirring 1 hour at rt, the yellow mixture was quenched with 5 M NH4Cl (250 mL) in one portion. The organic layer was dried (Na2SO4), filtered, and concentrated to provide the crude title compound as a clear light amber oil.
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0 (± 1) mol
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72 mL
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27.6 g
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65 mL
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